6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine
CAS No.: 1315368-32-1
Cat. No.: VC3389919
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1315368-32-1 |
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Molecular Formula | C12H14N4O2 |
Molecular Weight | 246.27 g/mol |
IUPAC Name | (2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone |
Standard InChI | InChI=1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15) |
Standard InChI Key | CVQHKIDIDQIVKM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Introduction
Structural Characteristics
Chemical Structure and Properties
6-(Piperazine-1-carbonyl)-1,3-benzoxazol-2-amine features a benzoxazole core scaffold with a piperazine-carbonyl substituent at the 6-position and an amine group at the 2-position. This molecular arrangement creates a structure with multiple functional groups capable of forming hydrogen bonds and other interactions with biological targets. The compound contains:
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A 1,3-benzoxazole core (fused benzene and oxazole rings)
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A 2-amino group attached to the oxazole ring
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A piperazine ring connected via a carbonyl linkage at the 6-position
While structurally distinct, this compound bears resemblance to N-(1,3-benzoxazol-2-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, which has a molecular weight of 340.33 g/mol and contains similar structural elements .
The presence of both the piperazine and benzoxazole moieties is significant, as these structural features appear in various compounds with documented biological activities. The piperazine moiety, in particular, is a privileged structure in medicinal chemistry due to its ability to improve pharmacokinetic properties.
Structural Comparison with Related Compounds
When comparing 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine with related benzoxazole derivatives, several important structural relationships emerge. The compound shares key similarities with derivatives such as 6-{[4-(1H-indole-5-carbonyl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one (TH1760), which also contains a piperazine moiety linked to a benzoxazole-based core .
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The nature of the linking group (carbonyl vs. sulfonyl)
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The substitution pattern on the benzoxazole core
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The presence of an amine group at the 2-position versus the oxazol-2-one structure
These structural variations likely influence the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, which in turn affect its biological behavior and potential therapeutic applications.
Synthesis Approaches
Key Reaction Conditions
Based on the synthesis of structurally similar compounds, the following reaction conditions might be relevant for the preparation of 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine:
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Coupling reactions: The formation of amide bonds typically employs coupling agents such as T3P® (50% in EtOAc) as observed in the synthesis of compound TH1760 .
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Solvent systems: Dichloromethane (CH₂Cl₂) is commonly used as a solvent for coupling reactions involving benzoxazole derivatives, often at room temperature or with mild cooling (0°C) .
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Base conditions: Triethylamine (Et₃N) is frequently employed as a base in coupling reactions to neutralize generated acid and facilitate the reaction .
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Purification methods: Column chromatography on silica gel using eluent gradients of CH₂Cl₂/MeOH (1 to 10% of MeOH) is commonly used for purification of benzoxazole derivatives .
Research Applications
Comparison with Similar Benzoxazol Derivatives
When comparing the potential applications of 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine with similar compounds, several patterns emerge:
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The compound N-(1,3-benzoxazol-2-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide contains both benzoxazole and piperazine components, suggesting potential overlap in biological activity profiles .
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Compounds featuring the 2,3-dihydro-1,3-benzoxazol-2-one core with piperazine substituents, such as those described in the development of NUDT15 chemical probes, demonstrate specific enzyme inhibitory activities .
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The nature of substituents on the piperazine ring significantly influences biological activity, as evidenced by the various derivatives synthesized in the NUDT15 research (compounds with indole, benzoyl, phenylacetyl, and other substituents) .
The table below compares key structural features of 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine with related compounds:
Compound | Core Structure | Key Substituents | Notable Structural Differences |
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6-(Piperazine-1-carbonyl)-1,3-benzoxazol-2-amine | 1,3-Benzoxazole | 2-amino, 6-piperazine-carbonyl | Contains 2-amino group instead of 2-oxo group |
N-(1,3-benzoxazol-2-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | 1,3-Benzoxazole | 2-carboxamide, 4-(furan-2-carbonyl)piperazine | Contains carboxamide at 2-position and furan moiety |
TH1760 (Compound 18) | 2,3-Dihydro-1,3-benzoxazol-2-one | 6-sulfonyl-piperazine, indole moiety | Uses sulfonyl rather than carbonyl linkage |
Compound 6 (TH1319) | 2,3-Dihydro-1,3-benzoxazol-2-one | 6-sulfonyl-piperazine, benzoyl group | Features benzoyl-piperazine and sulfonyl linkage |
Analytical Data
Identification Methods
Identification and characterization of 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine would likely employ methods similar to those used for related benzoxazole derivatives:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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High-Performance Liquid Chromatography (HPLC):
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Elemental Analysis:
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Determination of carbon, hydrogen, nitrogen, and oxygen content would provide confirmation of the molecular formula.
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X-ray Crystallography:
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If crystalline material can be obtained, X-ray crystallography would provide definitive structural confirmation.
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Two-Dimensional NMR Techniques:
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Techniques such as COSY, HSQC, and HMBC would help in assigning the signals and confirming the structure.
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